molecular formula C19H16Br3N3O3 B3830141 N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE

N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE

Cat. No.: B3830141
M. Wt: 574.1 g/mol
InChI Key: ACMBUELZJGXGSJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar compounds to N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their specific properties and applications. Some examples of similar compounds include:

These compounds highlight the diversity and potential of indole derivatives in scientific research and applications.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2,6-dibromo-4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br3N3O3/c1-9-4-13(21)18(14(22)5-9)28-8-15(26)23-24-16-12-7-11(20)6-10(2)17(12)25(3)19(16)27/h4-7,27H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMBUELZJGXGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3C)Br)C)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 5
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
Reactant of Route 6
N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE

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